N-[2-(phenylsulfanyl)ethyl]prop-2-enamide
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Overview
Description
N-[2-(phenylsulfanyl)ethyl]prop-2-enamide is an organic compound with the molecular formula C11H13NOS This compound is characterized by the presence of a phenylsulfanyl group attached to an ethyl chain, which is further connected to a prop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(phenylsulfanyl)ethyl]prop-2-enamide can be achieved through several synthetic routes. One common method involves the reaction of 2-bromoethyl phenyl sulfide with acryloyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-[2-(phenylsulfanyl)ethyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to form corresponding amines.
Substitution: The ethyl chain can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) are used under basic conditions.
Major Products Formed
Oxidation: Phenylsulfinyl and phenylsulfonyl derivatives.
Reduction: N-[2-(phenylsulfanyl)ethyl]prop-2-enamine.
Substitution: Various substituted ethyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(phenylsulfanyl)ethyl]prop-2-enamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials and polymers.
Mechanism of Action
The mechanism of action of N-[2-(phenylsulfanyl)ethyl]prop-2-enamide involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with thiol groups in proteins, potentially inhibiting their function. The amide moiety may also participate in hydrogen bonding with biological molecules, affecting their activity.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(cyclohexylamino)-2-oxoethyl]-N-(4-octyloxy)phenyl-prop-2-enamide
- (2E)-3-(4-nitrophenyl)-N-[2-(phenylsulfanyl)ethyl]prop-2-enamide
Uniqueness
N-[2-(phenylsulfanyl)ethyl]prop-2-enamide is unique due to its phenylsulfanyl group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for various research applications.
Properties
IUPAC Name |
N-(2-phenylsulfanylethyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NOS/c1-2-11(13)12-8-9-14-10-6-4-3-5-7-10/h2-7H,1,8-9H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIMWSHJQUVVNBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCSC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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